Benzenesulfonamide, N-[5-(1-pyrrolidinyl)-2-thiazolyl]-
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Overview
Description
N-(5-(Pyrrolidin-1-yl)thiazol-2-yl)benzenesulfonamide is a compound that features a thiazole ring substituted with a pyrrolidine group and a benzenesulfonamide moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of N-(5-(Pyrrolidin-1-yl)thiazol-2-yl)benzenesulfonamide typically involves the reaction of 2-aminothiazole with pyrrolidine and benzenesulfonyl chloride. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate . The reaction mixture is usually heated to facilitate the formation of the desired product, which is then purified by recrystallization or chromatography.
Chemical Reactions Analysis
N-(5-(Pyrrolidin-1-yl)thiazol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules with potential biological activities.
Mechanism of Action
The antibacterial activity of N-(5-(Pyrrolidin-1-yl)thiazol-2-yl)benzenesulfonamide is attributed to its ability to inhibit bacterial cell wall synthesis. The compound interacts with enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. This interaction disrupts the integrity of the cell wall, leading to cell lysis and death . Additionally, the compound may form complexes with cell-penetrating peptides, enhancing its ability to penetrate bacterial cells and exert its antibacterial effects .
Comparison with Similar Compounds
N-(5-(Pyrrolidin-1-yl)thiazol-2-yl)benzenesulfonamide is unique due to its combination of a thiazole ring, pyrrolidine group, and benzenesulfonamide moiety. Similar compounds include:
N-(Thiazol-2-yl)benzenesulfonamide: Lacks the pyrrolidine group but retains the thiazole and benzenesulfonamide moieties.
N-(Pyrrolidin-1-yl)thiazole: Contains the thiazole and pyrrolidine groups but lacks the benzenesulfonamide moiety.
N-(Thiazol-2-yl)acetamide: Features a thiazole ring with an acetamide group instead of the benzenesulfonamide moiety
These similar compounds share some biological activities but differ in their overall potency and spectrum of activity due to variations in their chemical structures.
Properties
CAS No. |
828920-91-8 |
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Molecular Formula |
C13H15N3O2S2 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-(5-pyrrolidin-1-yl-1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H15N3O2S2/c17-20(18,11-6-2-1-3-7-11)15-13-14-10-12(19-13)16-8-4-5-9-16/h1-3,6-7,10H,4-5,8-9H2,(H,14,15) |
InChI Key |
WLYOFNNCFSALGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CN=C(S2)NS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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